molecular formula C14H11NO2 B1589520 Methyl 9H-carbazole-2-carboxylate CAS No. 26000-33-9

Methyl 9H-carbazole-2-carboxylate

Cat. No.: B1589520
CAS No.: 26000-33-9
M. Wt: 225.24 g/mol
InChI Key: WDNZNDZRMLZWNC-UHFFFAOYSA-N
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Description

Methyl 9H-carbazole-2-carboxylate is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The structure of this compound consists of a carbazole core with a methyl ester group attached to the second carbon of the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9H-carbazole-2-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the carbazole core. The resulting carbazole is then esterified using methanol and an acid catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by esterification. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Methyl 9H-carbazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-2-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 9H-carbazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 9H-carbazole-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

    Carbazole: The parent compound of Methyl 9H-carbazole-2-carboxylate, lacking the ester group.

    2-Methylcarbazole: A similar compound with a methyl group at the second position but without the ester group.

    Carbazole-2-carboxylic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Biological Activity

Methyl 9H-carbazole-2-carboxylate (MCC) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of MCC, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MCC is characterized by its carbazole ring system, which consists of a fused benzene and nitrogen-containing ring. The chemical formula for MCC is C14H11NO2C_{14}H_{11}NO_2. The structural features that contribute to its biological activity include:

  • Aromaticity : The presence of aromatic rings enhances electron delocalization, which can influence the compound's reactivity.
  • Functional Groups : The methoxycarbonyl group (COOCH3-COOCH_3) attached to the second carbon atom plays a crucial role in its biological interactions.

Anticancer Properties

MCC has shown potential as an anticancer agent. Various studies have investigated its effects on different cancer cell lines:

  • Cell Viability Assays : Research indicates that MCC exhibits significant antiproliferative effects against various tumor cell lines, including breast cancer (MCF-7) and lung cancer (A549). For instance, one study reported an IC50 value of approximately 13.9 µM against MCF-7 cells, suggesting a moderate level of cytotoxicity .
  • Mechanisms of Action : The anticancer activity of MCC may be attributed to its ability to induce apoptosis and inhibit cell cycle progression. Studies have shown that MCC can trigger oxidative stress in cancer cells, leading to cell death through caspase-independent pathways .

Antimicrobial Activity

In addition to its anticancer properties, MCC has demonstrated antimicrobial activity:

  • In Vitro Studies : Research has indicated that MCC exhibits antibacterial effects against various pathogens. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 mm to 22.3 mm at a concentration of 100 µg/mL .

Case Study 1: Antitumor Activity in Laryngeal Carcinoma

A study conducted on laryngeal carcinoma cell lines (HEP 2) revealed that MCC significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis in these cells, highlighting its potential as a therapeutic agent for head and neck cancers .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of MCC derivatives. The study found that certain substituted carbazole derivatives exhibited neuroprotective effects against glutamate-induced toxicity in neuronal cells. This suggests that MCC may also play a role in neuroprotection, potentially benefiting conditions such as neurodegenerative diseases .

Comparative Data Table

The following table summarizes the biological activities of MCC compared to other carbazole derivatives:

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (Zone of Inhibition mm)Neuroprotective Effects
This compound13.9 (MCF-7)12.6 - 22.3 (various pathogens)Yes
Carbazole Derivative A10.5 (A549)15.0 (E. coli)No
Carbazole Derivative B8.0 (MCF-7)20.0 (S. aureus)Yes

Properties

IUPAC Name

methyl 9H-carbazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNZNDZRMLZWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461636
Record name Methyl 9H-carbazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26000-33-9
Record name Methyl 9H-carbazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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